![molecular formula C38H38N4O4 B330142 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330142.png)
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized furyl derivatives, reduced quinoline derivatives, and substituted carboxamides.
Scientific Research Applications
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- N-(8-quinolinyl)octylamide
- 2-(5-methyl-2-furyl)-N-octylquinolinecarboxamide
Uniqueness
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual furyl and quinoline functionalities, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C38H38N4O4 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-[8-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H38N4O4/c1-25-17-19-35(45-25)33-23-29(27-13-7-9-15-31(27)41-33)37(43)39-21-11-5-3-4-6-12-22-40-38(44)30-24-34(36-20-18-26(2)46-36)42-32-16-10-8-14-28(30)32/h7-10,13-20,23-24H,3-6,11-12,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
VTOJVXOEMMOULQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330059.png)
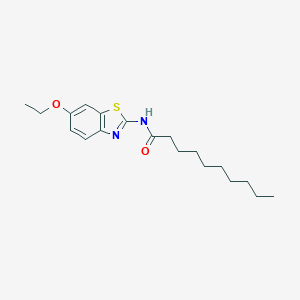
![3-(3,4-dimethoxyphenyl)-N-(3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B330061.png)
![2-(2-methylphenyl)-N-{[1,3,3-trimethyl-5-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)cyclohexyl]methyl}quinoline-4-carboxamide](/img/structure/B330063.png)
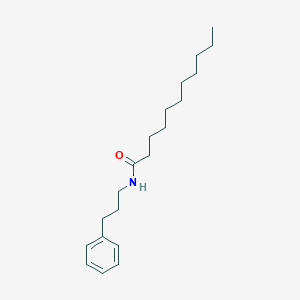
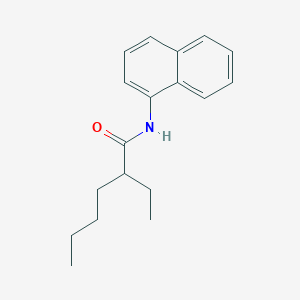
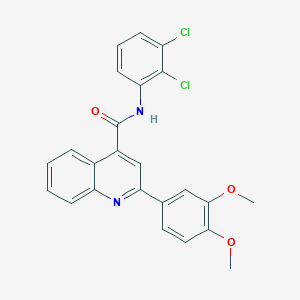
![N-(2-chloro-4-{4,6-dichloro-5-[(cyclohexylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B330073.png)

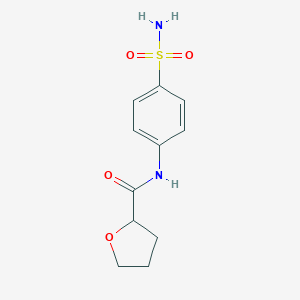
![ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330080.png)
![2-[(OCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B330081.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B330082.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B330083.png)
